
2-Amino-1,2,3-trideoxypentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopentane-1,2-diol is an organic compound with the molecular formula C5H13NO2. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and hydroxyl groups (-OH). This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminopentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitropentane-1,2-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 4-chloropentane-1,2-diol with ammonia, which replaces the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of 4-aminopentane-1,2-diol often involves large-scale reduction processes. The use of high-pressure hydrogenation with palladium or platinum catalysts is common. Additionally, continuous flow reactors may be employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Aminopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 4-aminopentan-2-one or 4-aminopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of 4-chloropentane-1,2-diol or 4-bromopentane-1,2-diol.
Scientific Research Applications
4-Aminopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amino alcohol structures.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 4-aminopentane-1,2-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in enzymatic reactions. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-1,2-diol: Similar structure but with one less carbon atom.
4-Aminohexane-1,2-diol: Similar structure but with one additional carbon atom.
2-Amino-1,3-propanediol: Different positioning of the amino and hydroxyl groups.
Uniqueness
4-Aminopentane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions compared to its analogs. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various chemical and biological applications.
Properties
CAS No. |
381718-62-3 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
4-aminopentane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(6)2-5(8)3-7/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
YFBHVTQPFSQXFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


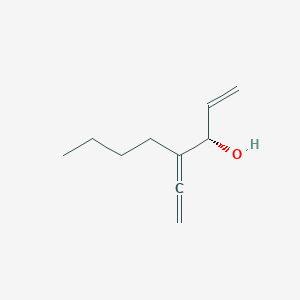
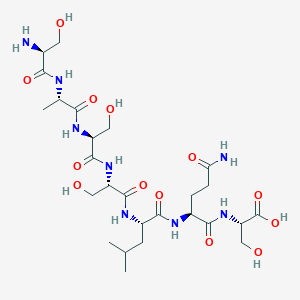
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)


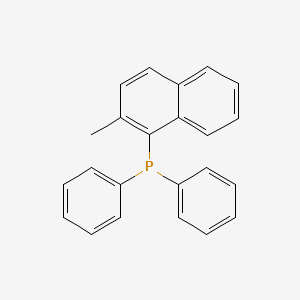
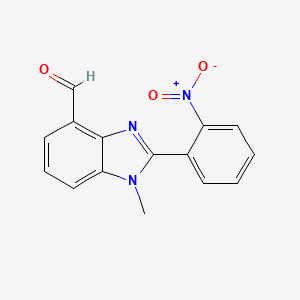
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
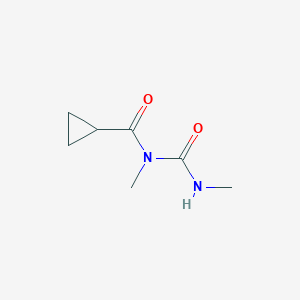
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
